

Application Note: Development of a Cell-Based Assay for Fatty Acid Oxidation

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Compound of Interest

Compound Name: (S)-3-Hydroxyoctanoyl-CoA

Cat. No.: B1249103

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production in many tissues, particularly during periods of glucose deprivation.^{[1][2]} In high-energy-demand organs like the heart, liver, and skeletal muscle, FAO can supply up to 90% of the cellular ATP.^{[1][2][3]} The process involves the breakdown of long-chain fatty acids (LCFAs) into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH₂) for the electron transport chain (ETC).^{[3][4][5]} Given its central role in cellular bioenergetics, aberrant FAO is implicated in various pathologies, including metabolic syndrome, cardiovascular diseases, and cancer.^{[1][6][7]} Therefore, robust methods to measure FAO in a cellular context are essential for basic research and drug development.

This application note provides a detailed protocol for a cell-based FAO assay using a 96-well plate format compatible with standard fluorescence plate readers. The assay measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by exogenous fatty acids.

Principle of the Assay

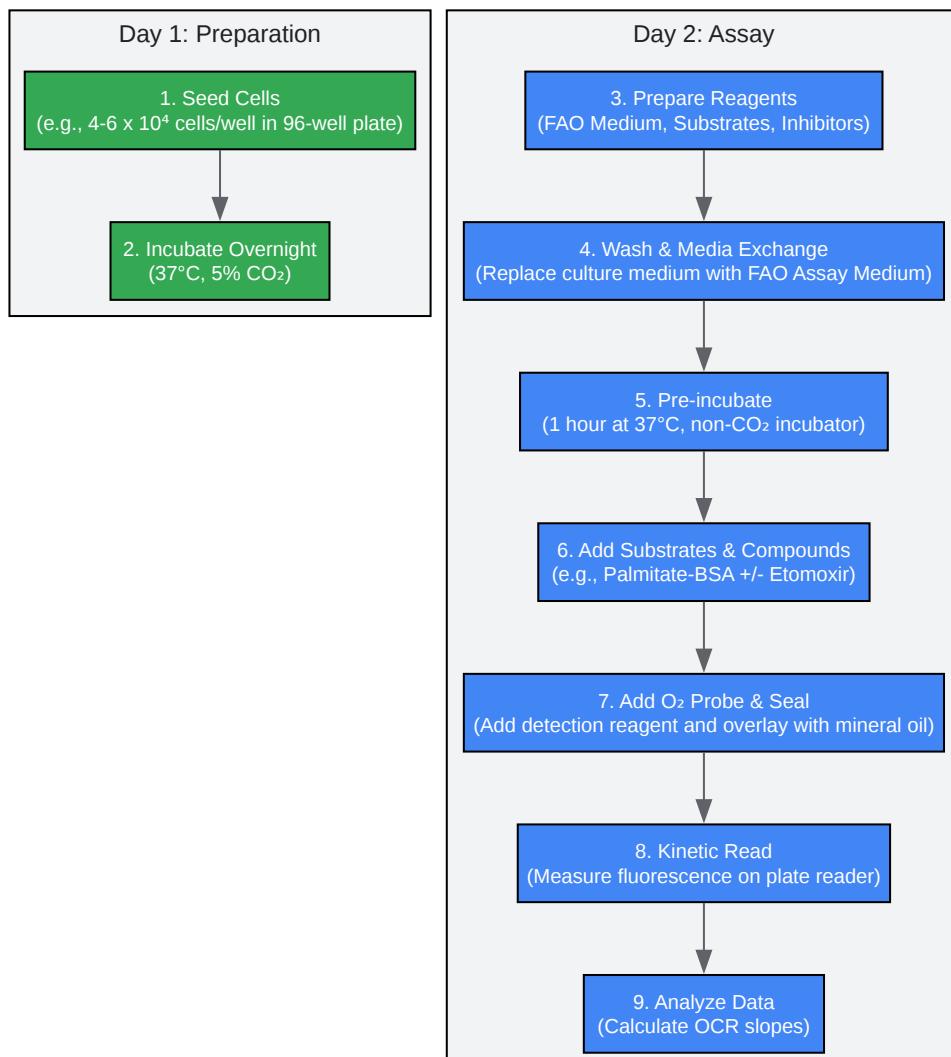
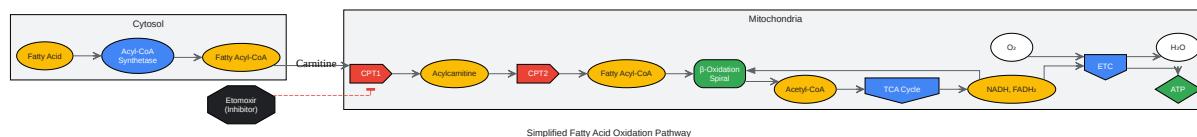
The assay quantifies FAO by measuring the rate of oxygen consumption linked to the oxidation of an exogenous long-chain fatty acid substrate, typically oleate or palmitate conjugated to bovine serum albumin (BSA).^{[1][8]} Cellular respiration, and thus oxygen consumption, is

directly coupled to the activity of the mitochondrial ETC.[9] By providing fatty acids as the primary fuel source, the OCR becomes a direct indicator of FAO activity.[2]

The assay utilizes an oxygen-sensitive fluorescent probe, which is quenched by molecular oxygen.[10] As cells respire and consume oxygen in the sealed microplate well, the quenching effect diminishes, leading to an increase in fluorescence signal over time.[10][11] The rate of this signal increase is proportional to the OCR. The specificity of the assay is confirmed using inhibitors like Etomoxir, which blocks CPT1, a critical transporter for LCFAs into the mitochondria, thereby inhibiting FAO and reducing the associated OCR.[1][6][12][13]

Signaling Pathway of Fatty Acid Oxidation

Long-chain fatty acids are transported from the cytosol into the mitochondrial matrix to undergo β -oxidation. This process involves activation of the fatty acid to Acyl-CoA, transport across the mitochondrial membranes via the carnitine shuttle (CPT1 and CPT2), and a four-step spiral of oxidation that shortens the acyl chain by two carbons per cycle, producing Acetyl-CoA, FADH_2 , and NADH.[4][5][14] These products fuel the TCA cycle and the electron transport chain to generate ATP.



FAO Assay Experimental Workflow

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